2,2'-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol)
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Overview
Description
2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) is a complex organic compound characterized by its unique structure, which includes sulfonyl, phenylene, nitrilomethylidyne, and bromophenol groups. This compound is known for its diverse applications in various scientific fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) typically involves a multi-step process. The initial step often includes the formation of the sulfonylbis(4,1-phenylenenitrilomethylidyne) intermediate, which is then reacted with 4-bromophenol under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The bromophenol groups in the compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenol derivatives .
Scientific Research Applications
2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and bromophenol groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-chlorophenol)
- 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-fluorophenol)
- 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-iodophenol)
Uniqueness
Compared to similar compounds, 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) is unique due to its bromine substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
71617-22-6 |
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Molecular Formula |
C26H18Br2N2O4S |
Molecular Weight |
614.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H18Br2N2O4S/c27-19-1-11-25(31)17(13-19)15-29-21-3-7-23(8-4-21)35(33,34)24-9-5-22(6-10-24)30-16-18-14-20(28)2-12-26(18)32/h1-16,31-32H |
InChI Key |
NPEVWRUTPSBGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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